Chloramphenicol

Description

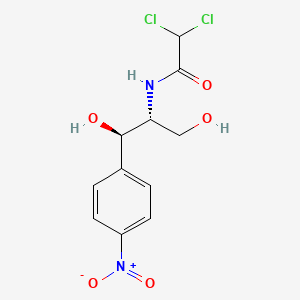

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020265 |

Source

|

| Record name | Chloramphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Needles or elongated plates from water or ethylene dichloride; [HSDB], Solid |

Source

|

| Record name | Chloramphenicol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloramphenicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes in high vacuum |

Source

|

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.5 mg/mL at 25 °C, Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%., Very soluble in acetone, chloroform, ethanol, 4.61e-01 g/L |

Source

|

| Record name | Chloramphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloramphenicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles or elongated plates from water or ethylene dichloride, White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... ., Pale yellow plates or needles from water | |

CAS No. |

56-75-7, 2787-09-9 |

Source

|

| Record name | (-)-Chloramphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R*,R*)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002787099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloramphenicol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloramphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloramphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66974FR9Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloramphenicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150.5-151.5 °C, MP: 149-153 °C, 150.5 °C |

Source

|

| Record name | Chloramphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloramphenicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a New Antibiotic Era: The Discovery and Development of Chloramphenicol from Streptomyces venezuelae

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Executive Summary

The discovery of chloramphenicol from Streptomyces venezuelae in the late 1940s marked a pivotal moment in the history of medicine. As the first broad-spectrum antibiotic to be discovered and the first to be synthesized on a large scale, it revolutionized the treatment of a wide range of bacterial infections. This technical guide provides an in-depth exploration of the history of chloramphenicol's discovery, detailing the key experiments, methodologies, and quantitative data from the initial isolation of S. venezuelae to the chemical synthesis of this groundbreaking therapeutic agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering valuable insights into the foundational principles of antibiotic discovery and development.

Introduction

The mid-20th century was a golden age for antibiotic discovery, a period of intense research that yielded numerous life-saving antimicrobial agents. Among these, chloramphenicol holds a unique and significant place. First isolated in 1947 from a soil actinomycete, Streptomyces venezuelae, it was quickly recognized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as rickettsiae.[1][2][3] The subsequent elucidation of its chemical structure and its successful chemical synthesis in 1949 further solidified its importance, making it the first antibiotic to be produced commercially by a synthetic route rather than by fermentation.[4][5][6]

This whitepaper will provide a detailed technical account of the key milestones in the discovery and development of chloramphenicol. It will cover the initial screening and isolation of the producing organism, the fermentation processes developed for its production, the methods used for its purification and characterization, and the seminal work that led to its total chemical synthesis.

The Discovery and Isolation of Streptomyces venezuelae

The story of chloramphenicol begins with a systematic search for new antibiotic-producing microorganisms from soil samples. In 1947, a team of researchers including John Ehrlich, Quentin R. Bartz, Robert M. Smith, D. A. Joslyn, and Paul R. Burkholder, working in collaboration with Parke, Davis & Company, isolated a novel actinomycete from a soil sample collected near Caracas, Venezuela.[1][2][3] This organism, later named Streptomyces venezuelae, exhibited potent antimicrobial activity against a wide range of bacteria.[3]

Experimental Protocol: Isolation of Streptomyces venezuelae

The initial isolation of S. venezuelae followed standard microbiological techniques for screening soil microorganisms for antibiotic production.

Materials:

-

Soil sample from a mulched field near Caracas, Venezuela.

-

Sterile aqueous agar medium.

-

Cultures of various test bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Salmonella typhi).

-

Petri dishes, incubators, and standard microbiology laboratory equipment.

Procedure:

-

Soil Sample Suspension: A small amount of the soil sample was suspended in sterile water.

-

Serial Dilution and Plating: The soil suspension was serially diluted and plated onto aqueous agar plates.

-

Incubation: The plates were incubated at a suitable temperature (typically 25-30°C) to allow for the growth of actinomycete colonies.

-

Primary Screening for Antibiotic Activity: Individual actinomycete colonies were picked and streaked onto fresh agar plates. Once the actinomycete growth was established, test bacteria were streaked perpendicular to the actinomycete streak.

-

Identification of Active Strains: Plates were incubated and observed for zones of inhibition of the test bacteria around the actinomycete growth. Strains that showed significant inhibitory activity were selected for further study.

-

Pure Culture Isolation: The active actinomycete strain, which would be identified as Streptomyces venezuelae, was isolated into a pure culture using standard techniques.[7]

Fermentation and Production of Chloramphenicol

Once S. venezuelae was identified as a producer of a promising antibiotic, the next crucial step was to develop a fermentation process to produce the compound in larger quantities for further testing and characterization.

Experimental Protocol: Fermentation of Streptomyces venezuelae

Early fermentation studies were conducted in both surface and submerged cultures. The following is a representative protocol based on the details provided in a 1949 patent by Ehrlich, Smith, and Penner.[7]

Medium Composition: A variety of nutrient media were explored. A typical medium for submerged culture included:

-

Maltose: 144 g

-

Distillers' solubles: 72 g

-

Hydrolyzed casein: 72 g

-

Sodium chloride: 72 g

-

Tap water to a final volume of 14,400 cc

-

pH adjusted to 7.5-7.7 with 10 N sodium hydroxide solution.[7]

Procedure:

-

Medium Preparation and Sterilization: The medium was dispensed into Erlenmeyer flasks (e.g., 300 cc portions in 1-liter flasks), capped, and sterilized by autoclaving at 121°C for 20 minutes.

-

Inoculation: The cooled medium was inoculated with a spore suspension of Streptomyces venezuelae.

-

Incubation (Submerged Culture): The flasks were incubated at 22-26°C for approximately six days on a revolving shaking machine to ensure aeration and submerged growth.[7]

-

Incubation (Surface Culture): For surface culture, the inoculated medium was incubated in shallow layers (less than 2 cm) under aerobic conditions at 20-40°C for ten to fifteen days.[7]

-

Monitoring Production: Samples of the culture broth were withdrawn periodically and assayed for antibiotic content.

Isolation, Purification, and Characterization of Chloramphenicol

Following fermentation, the active compound, initially named Chloromycetin, had to be isolated and purified from the culture broth. This work was spearheaded by Quentin R. Bartz.[4][8]

Experimental Protocol: Isolation and Purification of Chloramphenicol

The isolation and purification process involved solvent extraction and crystallization.

Materials:

-

Fermentation broth of S. venezuelae.

-

Filter aid (e.g., diatomaceous earth).

-

Organic solvents (e.g., ethyl acetate, petroleum ether).

-

Activated carbon.

-

Crystallization apparatus.

Procedure:

-

Removal of Mycelium: The fermentation broth was acidified and filtered using a filter aid to remove the mycelial growth.

-

Solvent Extraction: The clarified broth was extracted with an organic solvent such as ethyl acetate.

-

Concentration: The solvent extract was concentrated under reduced pressure to yield a crude oily residue.

-

Decolorization: The crude extract was treated with activated carbon to remove pigments and other impurities.

-

Crystallization: The decolorized extract was further purified by crystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to yield crystalline chloramphenicol.[4]

Physicochemical Properties of Chloramphenicol

The purified crystalline compound was subjected to a battery of physicochemical analyses to determine its properties.

| Property | Value |

| Appearance | White to greyish-white or yellowish-white fine crystalline powder.[9] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ |

| Molecular Weight | 323.13 g/mol |

| Melting Point | 149–153 °C |

| Solubility in Water | 2.5 g/L |

| Optical Activity | Only the D-threo isomer is biologically active.[9] |

| Spectroscopic Data | Ultraviolet, infrared, and nuclear magnetic resonance spectra have been reported.[9] |

Structural Elucidation and Chemical Synthesis

A remarkable achievement in the story of chloramphenicol was the rapid elucidation of its chemical structure and its subsequent total chemical synthesis, accomplished by a team at Parke-Davis led by Mildred Rebstock.[4][10] This was a landmark in medicinal chemistry, as it was the first time a naturally occurring antibiotic was synthesized on a large scale.[10]

Experimental Protocol: Chemical Synthesis of Chloramphenicol

The synthesis of chloramphenicol was a multi-step process. One of the early synthetic routes is outlined below.[4]

Starting Material: p-nitroacetophenone

Key Steps:

-

Bromination: p-nitroacetophenone was brominated to form ω-bromo-p-nitroacetophenone.

-

Amination: The bromo derivative was reacted with hexamethylenetetramine followed by hydrolysis to yield ω-amino-p-nitroacetophenone.

-

Hydroxymethylation and Acetylation: The amino ketone was acetylated and then condensed with formaldehyde to introduce a hydroxymethyl group.

-

Reduction: The keto group was reduced to a secondary alcohol.

-

Dichloroacetylation: The amino group was acylated with a dichloroacetyl group to yield chloramphenicol.

-

Resolution: The racemic mixture was resolved to isolate the biologically active D-threo isomer.

Antimicrobial Activity

Chloramphenicol was quickly recognized for its broad spectrum of activity against a wide range of pathogenic bacteria. Early studies by Smadel and Jackson demonstrated its efficacy against rickettsial infections.[11]

In Vitro Antibacterial Spectrum of Chloramphenicol

The following table summarizes the minimum inhibitory concentrations (MICs) of chloramphenicol against various medically important bacteria as reported in early studies.

| Bacterial Species | Minimum Inhibitory Concentration (µg/mL) |

| Staphylococcus aureus | 1.56 - 6.25 |

| Streptococcus pyogenes | 0.78 - 3.12 |

| Streptococcus pneumoniae | 0.78 - 3.12 |

| Escherichia coli | 1.56 - 6.25 |

| Salmonella typhi | 0.2 - 0.78 |

| Haemophilus influenzae | 0.2 - 0.78 |

| Neisseria meningitidis | 0.39 - 1.56 |

| Rickettsia prowazekii | 0.1 - 1.0 (in chick embryo) |

(Note: These values are representative of early data and may vary depending on the specific strain and testing methodology.)

Logical Workflow of Chloramphenicol Discovery

The discovery and development of chloramphenicol followed a logical and systematic progression of scientific inquiry. This workflow can be visualized as follows:

Caption: Logical workflow of the discovery and development of chloramphenicol.

Conclusion

The discovery of chloramphenicol from Streptomyces venezuelae stands as a testament to the power of systematic scientific investigation in the field of natural product drug discovery. The rapid progression from the isolation of a soil microorganism to the large-scale chemical synthesis of a potent, broad-spectrum antibiotic was a monumental achievement that had a profound and lasting impact on the treatment of infectious diseases. While the clinical use of chloramphenicol has been tempered by the recognition of its potential for serious side effects, its story remains a cornerstone in the history of antibiotic development. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable historical and technical resource for the modern-day researcher, offering insights that continue to be relevant in the ongoing search for new and effective antimicrobial agents.

References

- 1. Antibiotic Chloramphenicol history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]

- 2. First Broad-Spectrum Antibiotic Is Discovered | Research Starters | EBSCO Research [ebsco.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chloramphenicol | PDF [slideshare.net]

- 6. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 7. jabonline.in [jabonline.in]

- 8. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 9. publications.aap.org [publications.aap.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Molecular Formula of Chloramphenicol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and physicochemical properties of the broad-spectrum antibiotic, chloramphenicol. Detailed experimental protocols for its synthesis and quantitative analysis are also presented to support research and development activities.

Chemical Structure and Molecular Formula

Chloramphenicol is a bacteriostatic antimicrobial that was first isolated in 1947 from the actinomycete Streptomyces venezuelae. It is notable for being one of the first antibiotics to be manufactured synthetically on a large scale. The molecule possesses two chiral centers, with the D-threo-(1R,2R) isomer being the biologically active form.

Molecular Formula: C₁₁H₁₂Cl₂N₂O₅

IUPAC Name: 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

The chemical structure of chloramphenicol is characterized by a p-nitrophenyl group, a propanediol backbone, and a dichloroacetamide side chain.

Caption: Chemical structure of chloramphenicol.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of chloramphenicol is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Chloramphenicol

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | [1][2][3] |

| Molecular Weight | 323.13 g/mol | [1][3][4] |

| Appearance | White to greyish-white or yellowish-white crystalline powder | [5] |

| Melting Point | 149-153 °C | [3][5] |

| Optical Rotation [α]D²⁵ | +18.5° to +21.5° (in absolute ethanol) | [3][5] |

| Water Solubility | 2.5 g/L (at 25 °C) | [5] |

| Solubility in other solvents | Very soluble in methanol, ethanol, butanol, ethyl acetate, acetone; fairly soluble in diethyl ether; 1:6 in propylene glycol at 25°C. | [5] |

Table 2: Spectroscopic Data of Chloramphenicol

| Spectroscopic Technique | Wavelength/Wavenumber/m/z | Interpretation | Reference |

| UV-Vis Spectroscopy (λmax) | 272.2 - 277.20 nm | Absorption peak corresponding to the p-nitrophenyl chromophore. | [6][7] |

| FT-IR Spectroscopy (cm⁻¹) | 3352-3246 | O-H and N-H stretching | [6] |

| 3081 | Aromatic C-H stretching | [6] | |

| 1681 | C=O (amide I) stretching | [6] | |

| 1559 | C=C (aromatic) stretching | [6] | |

| 1521 | Asymmetric NO₂ stretching | [6] | |

| 1518 | N-H bending (amide II) | [6] | |

| 662 | C-Cl stretching | [6] | |

| Mass Spectrometry (m/z) | 321 | [M-H]⁻ (precursor ion in negative ESI) | [8] |

| 257 | Fragment ion | ||

| 194 | Fragment ion | [8] | |

| 176 | Fragment ion | [8] | |

| 152 | Fragment ion (often used for quantification) | [8] |

Table 3: ¹H and ¹³C NMR Chemical Shift Data for Chloramphenicol

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | 140.3 |

| 2, 6 | 7.31-7.48 (m) | 127.1 |

| 3, 5 | 7.31-7.48 (m) | 128.8 |

| 4 | - | 140.3 |

| 7 | 5.08 (d, J=9.2Hz) | 72.7 |

| 8 | 4.84 (ddd, J=3.2, 9.2, 9.2Hz) | 95.7 |

| 9 | 4.19-4.23 (m) | 61.2 |

| 10 | 3.46 (ddd, J=3.2, 7.9, 12.0Hz), 3.90 (ddd, J=6.5, 9.2, 12.0Hz) | - |

| 11 | - | - |

| 12 | - | - |

| Amide NH | - | - |

| Hydroxyl OH | 3.70 (s) | - |

| Dichloroacetyl CH | - | - |

| Dichloroacetyl C=O | - | - |

| Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is a representative example. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and quantitative analysis of chloramphenicol, which are crucial for researchers in drug discovery and development.

Synthesis of Chloramphenicol

The following protocol outlines a common synthetic route for chloramphenicol, starting from p-nitroacetophenone.

Caption: Workflow for the synthesis of chloramphenicol.

Step-by-Step Protocol:

-

Bromination of p-Nitroacetophenone: p-Nitroacetophenone is brominated using bromine in a suitable solvent like acetic acid to yield ω-bromo-p-nitroacetophenone.

-

Amination: The resulting bromo compound is reacted with hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction) to produce ω-amino-p-nitroacetophenone hydrochloride.

-

Acetylation: The amino group is then protected by acetylation using acetic anhydride to form ω-acetamido-p-nitroacetophenone.

-

Hydroxymethylation: The acetylated compound undergoes a condensation reaction with formaldehyde in the presence of a base to introduce a hydroxymethyl group, yielding α-acetamido-β-hydroxy-p-nitropropiophenone.

-

Reduction and Resolution: The ketone is reduced to a secondary alcohol using a reducing agent such as aluminum isopropoxide (Meerwein-Ponndorf-Verley reduction). This step produces a racemic mixture of diastereomers. The desired D-threo isomer is then separated from the L-threo isomer through fractional crystallization of their salts with a chiral resolving agent like d-camphorsulfonic acid.

-

Hydrolysis: The acetyl protecting group is removed by acid hydrolysis to yield the free amine, D-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol.

-

Dichloroacetylation: Finally, the amino group is acylated with methyl dichloroacetate to yield chloramphenicol.

Quantitative Analysis of Chloramphenicol by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantification of chloramphenicol in bulk drug and pharmaceutical formulations.

References

- 1. spectrabase.com [spectrabase.com]

- 2. iosrphr.org [iosrphr.org]

- 3. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

chloramphenicol mechanism of action on 50S ribosomal subunit

An In-depth Technical Guide to the Chloramphenicol Mechanism of Action on the 50S Ribosomal Subunit

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by targeting the 50S subunit of the bacterial ribosome. Its primary mechanism involves binding to the peptidyl transferase center (PTC), where it physically obstructs the accommodation of the aminoacyl moiety of aminoacyl-tRNA (aa-tRNA) in the ribosomal A-site, thereby preventing peptide bond formation.[1][2] Structural and biochemical studies have revealed a detailed picture of its binding site, kinetics, and context-dependent activity. This guide provides a comprehensive overview of chloramphenicol's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of Action

Chloramphenicol's inhibitory action is primarily focused on the catalytic heart of the ribosome, the peptidyl transferase center (PTC), located on the 50S subunit.[3][4] The binding of chloramphenicol to the A-site of the PTC creates a steric hindrance that prevents the correct positioning of the incoming aa-tRNA.[1][5] This direct competition effectively stalls the elongation step of protein synthesis.[1]

The binding process itself is complex and has been described as a two-step mechanism.[6] An initial, rapid, and reversible binding forms an "encounter complex," which is then followed by a slower conformational change or isomerization that results in a more tightly bound, inhibitory complex.[6][7] This kinetic complexity leads to different inhibition profiles depending on experimental conditions, such as preincubation time with the drug.[7]

The Binding Site

High-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) have precisely mapped the chloramphenicol binding pocket within the PTC. The drug binds in a crevice formed by highly conserved 23S rRNA nucleotides, including A2451, C2452, G2505, and U2506.[4][5][8] The p-nitrobenzene ring of chloramphenicol is a key feature, establishing π-π stacking interactions with the nucleobase of C2452.[3][9] This orientation places the dichloroacetyl moiety in a position that directly clashes with the amino acid side chain of the A-site aa-tRNA.[4]

Interestingly, a second, lower-affinity binding site has been identified at the entrance to the nascent polypeptide exit tunnel (NPET).[8][10] While the primary inhibitory action is attributed to the PTC site, the secondary site may contribute to its overall effect, potentially by interfering with the passage of the nascent polypeptide chain.[8]

Context-Dependent Inhibition

Contrary to the view of chloramphenicol as a universal inhibitor, recent studies have shown its action to be context-specific. The efficiency of translation inhibition is modulated by the specific amino acid sequence of the nascent polypeptide chain within the exit tunnel.[4] For instance, inhibition is most potent when the nascent peptide has an alanine residue in its penultimate position, as this can form a direct, favorable interaction with the bound drug. Conversely, bulkier amino acids at this position can sterically hinder chloramphenicol binding, reducing its inhibitory effect.[4]

Quantitative Data Summary

The interaction between chloramphenicol and the ribosome has been quantified by various methods. The following table summarizes key binding and inhibition constants from the literature.

| Parameter | Value (µM) | Organism/System | Method | Reference(s) |

| Ki (Initial Competitive) | 0.7 | E. coli | Puromycin Reaction Kinetics | [7] |

| Kd1 (High-Affinity Site) | ~2.0 | E. coli / D. radiodurans | Equilibrium Dialysis / X-ray | [8][10][11] |

| Kd2 (Low-Affinity Site) | ~200 | H. marismortui | Equilibrium Dialysis / X-ray | [8][11] |

| Kd,app | 2.3 | E. coli | Direct [¹⁴C]-CHL Binding | [9] |

| Kd,app | 2.8 ± 0.5 | E. coli | Competition (BODIPY-ERY) | [3][9] |

| Kd,app | 2.6 ± 1.5 | E. coli | Competition (BODIPY-CAM) | [3] |

| IC50 (Protein Synthesis) | 2.0 | E. coli (in vivo) | Pulse-labeling | [12] |

| IC50 (Growth Rate) | 1.8 | E. coli (in vivo) | Growth Curve Analysis | [12] |

Visualizations of Mechanism and Workflows

Diagram: Chloramphenicol's Steric Hindrance Mechanism

Caption: Chloramphenicol binds to the A-site of the PTC, sterically blocking aminoacyl-tRNA entry.

Diagram: Two-Step Binding Model

Caption: Kinetic model of chloramphenicol binding to the ribosome, proceeding via a slow isomerization.

Diagram: Structural Biology Experimental Workflow

Caption: Generalized workflow for determining ribosome-antibiotic complex structures via X-ray or Cryo-EM.

Detailed Experimental Protocols

X-ray Crystallography of Ribosome-Chloramphenicol Complex

This protocol is a generalized procedure based on methods for determining the structure of the Thermus thermophilus 70S ribosome in complex with chloramphenicol.[1]

-

Ribosome Purification: 70S ribosomes are purified from T. thermophilus cells by sucrose gradient ultracentrifugation. The purity and integrity of the ribosomes are assessed by gel electrophoresis.

-

Complex Formation: Purified 70S ribosomes are incubated with mRNA and tRNA analogs to form a stable, homogenous complex. Chloramphenicol is then added to the pre-formed ribosome complex to a final concentration of approximately 250 µM.[1]

-

Crystallization: The ribosome-chloramphenicol complex is crystallized using the vapor diffusion method. A typical crystallization buffer contains 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG 20,000, 7-12% (v/v) 2-methyl-2,4-pentanediol (MPD), and 100-200 mM arginine.[1] Crystals are grown at a constant temperature (e.g., 19°C).

-

Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a higher concentration of the precipitant and a cryoprotectant (like MPD) before being flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.

-

Structure Determination: The structure is solved using molecular replacement, using a previously determined ribosome structure as a search model. The electron density corresponding to the bound chloramphenicol is identified in the difference Fourier maps (Fo-Fc). The final atomic model is built and refined against the diffraction data.[1]

Cryo-Electron Microscopy (Cryo-EM) of Ribosomal Complexes

This protocol outlines the general steps for single-particle cryo-EM analysis of ribosomal complexes.[13][14]

-

Sample Preparation: A purified solution of the ribosome-chloramphenicol complex (typically 3-5 µL at a concentration of 50-100 nM) is applied to a holey carbon cryo-EM grid. The grid is blotted to create a thin film of the solution and then rapidly plunged into liquid ethane to vitrify the sample.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of images (micrographs) are collected automatically, often as "movies" to correct for beam-induced motion.[15]

-

Image Processing:

-

Particle Picking: Individual ribosome particle images are computationally selected from the micrographs.

-

2D Classification: The particle images are aligned and classified to remove contaminants and select for well-defined views.

-

3D Reconstruction: An initial 3D model is generated, which is then refined by iteratively aligning the 2D particle images to 3D projections of the model. This process can resolve conformational heterogeneity in the sample.

-

-

Model Building: The final high-resolution 3D density map is used to build an atomic model of the ribosome and the bound chloramphenicol, often starting from an existing crystal structure and fitting it into the cryo-EM map.[14]

Puromycin Reaction Assay for Peptidyl Transferase Inhibition

The puromycin reaction is a classic biochemical assay that models peptide bond formation. Puromycin, an analog of the 3' end of tyrosyl-tRNA, acts as an acceptor substrate for the nascent polypeptide chain.[16][17]

-

Preparation of Ribosomal Complexes: E. coli 70S ribosomes are programmed with a poly(U) mRNA template and charged with an N-acetyl-[¹⁴C]-Phe-tRNA in the P-site to form a stable initiation complex.

-

Inhibition Reaction: The ribosomal complex is incubated with varying concentrations of chloramphenicol. For kinetic studies, the inhibitor can be added simultaneously with the substrate or pre-incubated.[7]

-

Puromycin Addition: The reaction is initiated by adding a saturating concentration of puromycin. The peptidyl transferase activity of the ribosome catalyzes the formation of N-acetyl-[¹⁴C]-Phe-puromycin.

-

Product Extraction: The reaction is quenched (e.g., with a high concentration of Mg²⁺). The N-acetyl-[¹⁴C]-Phe-puromycin product is separated from the unreacted N-acetyl-[¹⁴C]-Phe-tRNA substrate by solvent extraction (e.g., with ethyl acetate).[17]

-

Quantification: The amount of radioactive product in the organic phase is quantified using liquid scintillation counting. The rate of product formation is used to determine kinetic parameters and the inhibitory constants (Ki, IC50) of chloramphenicol.

References

- 1. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]

- 3. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cryo-EM for Structure Determination of Mitochondrial Ribosome Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of the ribosome structure to a resolution of 2.5 Å by single‐particle cryo‐EM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 16. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

Chloramphenicol's Inhibition of Peptidyl Transferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This technical guide provides an in-depth exploration of the core mechanism of chloramphenicol's action: the inhibition of the peptidyl transferase center (PTC) of the bacterial ribosome. We will delve into the molecular interactions, kinetic parameters, and experimental methodologies used to characterize this inhibition. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center

Chloramphenicol's primary target is the 50S ribosomal subunit, where it binds to the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation. By binding to this critical site, chloramphenicol effectively stalls protein synthesis.

The antibiotic positions itself in the A-site of the PTC, sterically hindering the placement of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA)[1]. This competitive inhibition prevents the formation of a peptide bond between the growing polypeptide chain attached to the P-site tRNA and the new amino acid on the A-site tRNA, thereby halting protein elongation[2].

The binding of chloramphenicol is specific to bacterial ribosomes, with a much lower affinity for eukaryotic 80S ribosomes, which accounts for its selective toxicity. The binding site is located in a crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and C2452, where the nitrobenzyl ring of chloramphenicol engages in π-π stacking interactions[1].

Recent studies have revealed a more nuanced, context-specific mode of inhibition. The inhibitory efficiency of chloramphenicol can be influenced by the specific amino acids in the nascent polypeptide chain and the incoming aa-tRNA. For instance, the presence of alanine in the penultimate position of the nascent peptide enhances chloramphenicol-induced stalling[3].

A two-step model for chloramphenicol binding has been proposed, suggesting an initial rapid and reversible binding to a lower affinity site, followed by a slower conformational change in the ribosome, leading to a more tightly bound state[2][4].

Quantitative Data on Chloramphenicol's Inhibitory Activity

The inhibitory potency of chloramphenicol and its analogs has been quantified through various parameters, including the inhibition constant (Ki), the dissociation constant (KD), and the half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions, such as the specific bacterial species, the composition of the in vitro system, and the substrates used.

| Parameter | Value | Compound | Organism/System | Reference |

| Ki | 0.7 µM | Chloramphenicol | Escherichia coli in vitro system | [2] |

| 0.45 µM | Thiamphenicol | Escherichia coli in vitro system | [2] | |

| 1.7 µM | Tevenel | Escherichia coli in vitro system | [2] | |

| 1.7 µM | Chloramphenicol | Vacant ribosomes | [5] | |

| 3.8 - 22.5 µM | Chloramphenicol Derivatives | Vacant ribosomes | [5] | |

| KD | 2 µM (high affinity) | Chloramphenicol | E. coli 50S subunit | [4] |

| 200 µM (low affinity) | Chloramphenicol | E. coli 50S subunit | [4] | |

| KDapp | 2.8 ± 0.5 µM | Chloramphenicol | E. coli ribosomes | [1] |

| 3.5 ± 0.9 µM | BODIPY-CAM | E. coli 70S ribosomes | [6] | |

| IC50 | 0.80 ± 0.09 µg/mL | Chloramphenicol | Prokaryotic in vitro translation |

Experimental Protocols

A variety of in vitro assays are employed to study the inhibition of peptidyl transferase by chloramphenicol. Below are detailed methodologies for key experiments.

Peptidyl Transferase Activity Assay (Puromycin Reaction)

This assay measures the catalytic activity of the PTC by monitoring the formation of a peptide bond between a peptidyl-tRNA analog in the P-site and the aminoacyl-tRNA analog, puromycin, which binds to the A-site.

Materials:

-

70S ribosomes from E. coli

-

Poly(U) mRNA

-

N-acetyl-[14C]-Phe-tRNA (P-site substrate)

-

Puromycin dihydrochloride (A-site substrate)

-

Reaction buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10 mM MgCl2

-

Chloramphenicol stock solution

-

Ethyl acetate

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Formation of the Ribosome-mRNA-tRNA Complex:

-

In a microcentrifuge tube, combine 70S ribosomes, poly(U) mRNA, and N-acetyl-[14C]-Phe-tRNA in the reaction buffer.

-

Incubate at 37°C for 15 minutes to allow the formation of the initiation complex with the P-site occupied.

-

-

Inhibition with Chloramphenicol:

-

Add varying concentrations of chloramphenicol or vehicle control to the reaction tubes.

-

Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the ribosomes.

-

-

Puromycin Reaction:

-

Initiate the reaction by adding a saturating concentration of puromycin.

-

Incubate at 37°C for a defined period (e.g., 5-15 minutes).

-

-

Extraction of Peptidyl-Puromycin:

-

Stop the reaction by adding an equal volume of ice-cold 0.5 M potassium phosphate buffer (pH 8.0).

-

Extract the N-acetyl-[14C]-Phe-puromycin product by adding two volumes of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Quantification:

-

Transfer a portion of the upper ethyl acetate phase to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each chloramphenicol concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Competition Binding Assay

This assay determines the binding affinity of a non-labeled ligand (chloramphenicol) by measuring its ability to compete with a labeled ligand for binding to the ribosome.

Materials:

-

70S ribosomes from E. coli

-

[14C]-Chloramphenicol or a fluorescently labeled chloramphenicol analog (e.g., BODIPY-CAM)

-

Unlabeled chloramphenicol

-

Binding buffer: 20 mM HEPES-KOH (pH 7.6), 150 mM NH4OAc, 6 mM Mg(OAc)2, 2 mM spermidine, 0.05 mM spermine, 4 mM β-mercaptoethanol

-

Nitrocellulose filters (0.45 µm pore size)

-

Washing buffer (same as binding buffer)

-

Scintillation counter or fluorescence polarization reader

Procedure (using [14C]-Chloramphenicol):

-

Reaction Setup:

-

In microcentrifuge tubes, prepare a series of reactions containing a fixed concentration of 70S ribosomes and [14C]-chloramphenicol.

-

Add increasing concentrations of unlabeled chloramphenicol to the tubes. Include a control with no unlabeled chloramphenicol.

-

-

Incubation:

-

Incubate the reactions at 37°C for 10 minutes to reach binding equilibrium[7].

-

-

Filtration:

-

Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and bound ligands will be retained on the filter.

-

-

Washing:

-

Immediately wash the filters three times with ice-cold washing buffer to remove unbound radioligand[7].

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [14C]-chloramphenicol as a function of the unlabeled chloramphenicol concentration.

-

Determine the Ki or IC50 value from the competition curve using appropriate software (e.g., Prism).

-

Scintillation Proximity Assay for Ribosomal Kinetics (SPARK)

SPARK is a high-throughput assay for measuring peptidyl transferase activity that avoids a separation step.

Principle: The assay uses a biotinylated P-site substrate (e.g., biotinyl-fMet-tRNA) and a radiolabeled A-site substrate (e.g., [3H]-puromycin). When the peptidyl transferase reaction occurs, the radiolabel becomes covalently attached to the biotinylated substrate. The addition of streptavidin-coated scintillation beads brings the radiolabel in close proximity to the scintillant within the beads, generating a detectable light signal.

Materials:

-

70S ribosomes

-

mRNA with an appropriate start codon

-

Biotinylated fMet-tRNA (P-site donor)

-

[3H]-Puromycin (A-site acceptor)

-

Reaction buffer

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintillation counter

Procedure:

-

Reaction Setup:

-

In a microplate, combine ribosomes, mRNA, and biotinylated fMet-tRNA in the reaction buffer.

-

Add varying concentrations of chloramphenicol or a vehicle control.

-

-

Reaction Initiation:

-

Initiate the reaction by adding [3H]-puromycin.

-

-

Incubation:

-

Incubate at the desired temperature for a specific time to allow the peptidyl transferase reaction to proceed.

-

-

Detection:

-

Stop the reaction and add streptavidin-coated SPA beads.

-

Incubate to allow the biotinylated product to bind to the beads.

-

Measure the light emission using a microplate scintillation counter.

-

-

Data Analysis:

-

The signal is proportional to the amount of product formed. Calculate the percentage of inhibition and determine the IC50.

-

Mechanisms of Resistance to Chloramphenicol

Bacterial resistance to chloramphenicol can arise through several mechanisms, which can compromise its therapeutic efficacy.

-

Enzymatic Inactivation: The most common mechanism is the enzymatic modification of chloramphenicol by chloramphenicol acetyltransferases (CATs). These enzymes catalyze the acetylation of the two hydroxyl groups of chloramphenicol using acetyl-CoA as a cofactor. The resulting di-acetylated chloramphenicol is unable to bind to the ribosome[5][8]. Another, less common, enzymatic inactivation is phosphorylation by chloramphenicol phosphotransferases.

-

Target Site Modification: Mutations in the 23S rRNA gene, specifically in the nucleotides that constitute the chloramphenicol binding site within the PTC, can reduce the drug's affinity for the ribosome[5].

-

Decreased Permeability: Alterations in the bacterial cell envelope, such as modifications to porin proteins in Gram-negative bacteria, can reduce the influx of chloramphenicol into the cell[5].

-

Active Efflux: Bacteria can acquire or upregulate efflux pumps that actively transport chloramphenicol out of the cell, thereby reducing its intracellular concentration below the inhibitory level[5][8].

References

- 1. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for the inability of chloramphenicol to inhibit peptide bond formation in the presence of A-site glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamopenarchives.com [benthamopenarchives.com]

- 5. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Chloramphenicol's Dichotomy: A Technical Guide to its Bacteriostatic and Bactericidal Concentrations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, has long been characterized by its dual nature: acting as a bacteriostatic agent at lower concentrations and exhibiting bactericidal properties at higher concentrations or against highly susceptible organisms. This guide provides an in-depth exploration of this concentration-dependent duality. It consolidates quantitative data on Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for a range of clinically relevant bacteria. Furthermore, it offers detailed experimental protocols for determining these critical parameters and visualizes the underlying molecular mechanisms and experimental workflows through comprehensive diagrams. This document serves as a technical resource for researchers and professionals in drug development seeking a deeper understanding of chloramphenicol's antimicrobial activity.

Introduction

Chloramphenicol exerts its antimicrobial effect by inhibiting protein synthesis in bacteria.[1] It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.[2] While it is predominantly classified as a bacteriostatic antibiotic, meaning it inhibits bacterial growth and reproduction, it can become bactericidal, or bacteria-killing, under specific conditions.[3] Understanding the precise concentrations at which this transition occurs is paramount for effective therapeutic application and for the development of novel antimicrobial strategies. This guide will dissect the factors influencing chloramphenicol's bacteriostatic versus bactericidal action, provide standardized methods for their measurement, and present a consolidated view of its activity against various pathogens.

Quantitative Antimicrobial Activity of Chloramphenicol

The antimicrobial potency of chloramphenicol is quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][4]

MIC and MBC Data for Gram-Positive Bacteria

The susceptibility of Gram-positive bacteria to chloramphenicol can vary significantly between species and even strains. The following table summarizes representative MIC and MBC values.

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 4 - 8 | >32 | [5] |

| Staphylococcus aureus | MDR Strains | 8 - 16 | 16 - 32 | [6] |

| Listeria monocytogenes | Various Strains | 4 - 50 | 9 - 70 | [7] |

MIC and MBC Data for Gram-Negative Bacteria

Chloramphenicol is also effective against a range of Gram-negative bacteria. Below is a summary of reported MIC and MBC values.

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 2 - 8 | 4 - 16 | [5] |

| Escherichia coli | MDR Strains | 8 - 32 | 16 - 64 | [6] |

| Pseudomonas aeruginosa | ATCC 27853 | 8 - 32 | >64 | [5] |

| Haemophilus influenzae | Clinical Isolates | ≤ 1 | ≤ 2 | [8] |

| Klebsiella pneumoniae | Clinical Isolates | 4 - 16 | >32 | [3] |

| Proteus mirabilis | Clinical Isolates | 8 - 32 | >64 | [9] |

Experimental Protocols

Accurate determination of MIC and MBC values is crucial for both clinical diagnostics and research. The broth microdilution method is a standardized and widely used technique.[10][11]

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the steps for determining the MIC of chloramphenicol.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB)

-

Chloramphenicol stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)

-

Pipettes and sterile tips

-

Incubator (35 ± 2°C)

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare Antibiotic Dilutions: a. Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the highest concentration of chloramphenicol to be tested into well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). e. Well 12 will serve as the sterility control (no bacteria).

-

Inoculum Preparation: a. Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: a. Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

-

Result Interpretation: a. The MIC is the lowest concentration of chloramphenicol at which there is no visible growth of bacteria. For bacteriostatic antibiotics like chloramphenicol, disregard pinpoint growth at the bottom of the well.[4] Results can be read visually or with a plate reader by measuring absorbance at 600 nm.

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC test.[12]

Materials:

-

Agar plates (e.g., Tryptic Soy Agar)

-

Micropipette and sterile tips

-

Spreader

-

Incubator (35 ± 2°C)

Procedure:

-

Subculturing: a. From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

-

Plating: a. Spread the aliquot evenly onto the surface of an agar plate.

-

Incubation: a. Incubate the plates at 35 ± 2°C for 18-24 hours.

-

Result Interpretation: a. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction of the initial inoculum. This is typically observed as no colony growth or only a few colonies on the agar plate.[13]

Mechanisms and Signaling Pathways

Concentration-Dependent Inhibition of Protein Synthesis

Chloramphenicol's primary mechanism of action is the inhibition of the peptidyl transferase center of the 50S ribosomal subunit.[2] At lower, bacteriostatic concentrations, this inhibition is reversible and incomplete, slowing down protein synthesis and thus bacterial growth.[14] As the concentration of chloramphenicol increases, the binding to the ribosome becomes more extensive, leading to a more profound and sustained inhibition of protein synthesis, which for some highly susceptible organisms, can be lethal.[15] The inhibitory action of chloramphenicol is also context-specific, depending on the amino acid sequence of the nascent peptide chain.[16]

Figure 1. Mechanism of chloramphenicol's concentration-dependent action.

Role of Reactive Oxygen Species (ROS)

Recent research suggests that the bactericidal activity of some antibiotics is linked to the generation of reactive oxygen species (ROS), which cause cellular damage. Interestingly, chloramphenicol has been shown to suppress the accumulation of ROS induced by other antibiotics, which may contribute to its predominantly bacteriostatic nature.[17] At higher concentrations, it is plausible that the profound inhibition of protein synthesis disrupts cellular processes to an extent that overcomes this ROS-suppressive effect, or that alternative bactericidal mechanisms are activated. However, chloramphenicol itself has been observed to induce ROS production in human neutrophils at certain concentrations, indicating a complex relationship with oxidative stress that may vary between cell types.[18][19]

Experimental Workflow Visualization

The determination of MIC and MBC follows a sequential workflow, which is visualized in the diagram below.

Figure 2. Workflow for MIC and MBC determination.

Conclusion

Chloramphenicol's activity is a classic example of concentration-dependent antibiotic effects. While its bacteriostatic action at lower concentrations is well-established, its potential for bactericidal activity at higher concentrations against susceptible pathogens underscores the importance of precise antimicrobial susceptibility testing. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to rigorously evaluate and understand the nuanced antimicrobial profile of chloramphenicol. A thorough grasp of its bacteriostatic and bactericidal properties is essential for its judicious use and for informing the development of next-generation antibiotics.

References

- 1. Two antibiotics fight bacteria differently than thought | UIC today [today.uic.edu]

- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 3. qlaboratories.com [qlaboratories.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. goldbio.com [goldbio.com]

- 12. microchemlab.com [microchemlab.com]

- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 14. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Suppression of Reactive Oxygen Species Accumulation Accounts for Paradoxical Bacterial Survival at High Quinolone Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chloramphenicol-induced oxidative stress in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

Bacterial Degradation of Chloramphenicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol, a broad-spectrum antibiotic, has been a crucial tool in combating bacterial infections. However, the emergence of bacterial resistance, often mediated by enzymatic degradation, poses a significant challenge. Understanding the biochemical pathways bacteria employ to neutralize chloramphenicol is paramount for the development of novel antimicrobial strategies and for bioremediation of contaminated environments. This technical guide provides an in-depth overview of the core bacterial degradation pathways of chloramphenicol, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Degradation Pathways

Bacteria have evolved several primary enzymatic strategies to degrade and inactivate chloramphenicol. These pathways primarily target three key sites on the chloramphenicol molecule: the hydroxyl groups, the nitro group, and the amide bond. The four major degradation pathways are:

-

Acetylation: The most common mechanism of chloramphenicol resistance, involving the enzymatic transfer of an acetyl group to the hydroxyl groups of chloramphenicol.

-

Nitroreduction: The reduction of the p-nitro group to an amino group, rendering the molecule inactive.

-

Hydrolysis: The cleavage of the amide bond, breaking the molecule into two fragments.

-

Oxidation: The oxidation of the hydroxyl groups on the propanediol side chain.

Acetylation Pathway

The acetylation of chloramphenicol is catalyzed by the enzyme Chloramphenicol Acetyltransferase (CAT) . This enzyme utilizes acetyl-CoA as a cofactor to acetylate the 3-hydroxyl group of chloramphenicol, and subsequently, the 1-hydroxyl group can also be acetylated. The resulting acetylated forms of chloramphenicol are unable to bind to the bacterial ribosome, thus conferring resistance.[1][2] There are different types of CAT enzymes, with CAT I, II, and III being the most well-characterized.[3] The genes encoding these enzymes, typically denoted as cat, are often located on plasmids and transposons, facilitating their horizontal transfer among bacterial populations.

dot

Caption: Enzymatic acetylation of chloramphenicol by CAT.

Quantitative Data: Enzyme Kinetics of Chloramphenicol Acetyltransferase

| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | Reference |

| E. coli (Type III CAT) | Chloramphenicol | 5.5 - 10 | Not Specified | [1][4] |

| E. coli (Type III CAT) | Acetyl-CoA | 100 - 140 | Not Specified | [1][4] |

| Streptococcus faecalis | Chloramphenicol | Not Specified | k1 = 0.4 min-1 | [5] |

Nitroreduction Pathway

The nitroreduction pathway involves the reduction of the aromatic nitro group of chloramphenicol to an amino group, resulting in the formation of amino-chloramphenicol. This reaction is catalyzed by nitroreductases , which are flavin-containing enzymes. The nfsB gene is a well-characterized example of a gene encoding a nitroreductase capable of this transformation. This modification also inactivates the antibiotic.

dot

Caption: Nitroreduction of chloramphenicol by bacterial nitroreductases.

Quantitative Data: Chloramphenicol Degradation by Bacterial Strains

| Bacterial Strain | Initial Chloramphenicol Conc. (mg/L) | Degradation (%) | Time (hours) | Reference |

| Sphingomonas sp. CL5.1 | 120 | 100 | 48 | [5] |

| Caballeronia sp. PC1 | 120 | 51.7 | 408 | [5] |

| Caballeronia sp. PC1 (with pyruvate & NH4Cl) | 120 | 99.0 | 240 | [5] |

| Cupriavidus sp. CLC6 (with pyruvate & NH4Cl) | 120 | 87.3 | 240 | [5] |

| Citrobacter freundii CT2 | Not Specified | 96.29 | 24 | [6] |

| Enriched Consortia CL | 120 | 100 | 120 | [7] |

| Enriched Consortia CH | 120 | 100 | 120 | [7] |

Hydrolysis Pathway

The hydrolytic pathway involves the cleavage of the amide bond in the chloramphenicol molecule by a chloramphenicol hydrolase or an esterase with amidase activity. This degradation results in the formation of p-nitrophenylserinol and dichloroacetic acid. The gene estDL136 from a soil metagenome has been shown to encode an enzyme with such activity.[8]

Caption: Oxidation of the C-3' hydroxyl group of chloramphenicol.

Experimental Protocols

Chloramphenicol Degradation Assay using High-Performance Liquid Chromatography (HPLC)

dot

Caption: Workflow for analyzing chloramphenicol degradation via HPLC.

Methodology:

-

Culture Preparation: Inoculate a suitable bacterial strain into a liquid medium containing a known initial concentration of chloramphenicol. Incubate under appropriate conditions (e.g., 37°C with shaking).

-

Sampling: At various time intervals, withdraw aliquots of the culture.

-

Sample Processing: Centrifuge the aliquots to pellet the bacterial cells. Collect the supernatant, which contains the remaining chloramphenicol and its metabolites. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The specific ratio and pH will depend on the specific method.

-

Detection: Chloramphenicol is detected using a UV detector, typically at a wavelength of 278 nm.

-

-

Quantification: A standard curve is generated by running known concentrations of chloramphenicol through the HPLC system. The concentration of chloramphenicol in the bacterial culture samples is determined by comparing the peak area of the chloramphenicol peak in the sample chromatogram to the standard curve. The percentage of degradation is calculated relative to a control sample without bacteria.

Chloramphenicol Acetyltransferase (CAT) Activity Assay (Colorimetric)

Principle: This assay measures the activity of CAT by detecting the release of Coenzyme A (CoA) during the acetylation of chloramphenicol. The free sulfhydryl group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Methodology:

-

Cell Lysate Preparation: Grow the bacterial strain of interest and prepare a cell-free extract by methods such as sonication or enzymatic lysis.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.8)

-

Chloramphenicol

-

Acetyl-CoA

-

DTNB

-

-

Initiation of Reaction: Add the cell lysate to the reaction mixture to start the reaction.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculation of Activity: The rate of the reaction is proportional to the CAT activity. The enzyme activity can be calculated using the molar extinction coefficient of TNB (14,150 M-1cm-1). One unit of CAT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute under the assay conditions.

Gene Expression Analysis by Reverse Transcription-Quantitative PCR (RT-qPCR)

dot

Caption: Workflow for analyzing gene expression using RT-qPCR.

Methodology:

-

RNA Extraction:

-

Grow bacterial cultures in the presence and absence (control) of chloramphenicol.

-

Harvest cells and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method). [1] * Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe a specific amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Design primers specific to the target genes (e.g., cat, nfsB) and a reference (housekeeping) gene (e.g., 16S rRNA, gyrA).

-

Perform qPCR using a real-time PCR system with a SYBR Green or probe-based detection method. The reaction mixture includes the cDNA template, specific primers, and a qPCR master mix.

-

The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and control samples.

-

Calculate the relative gene expression using the ΔΔCt method. This method normalizes the expression of the target gene to the reference gene and compares the expression levels between the treated and control conditions.

-

Conclusion